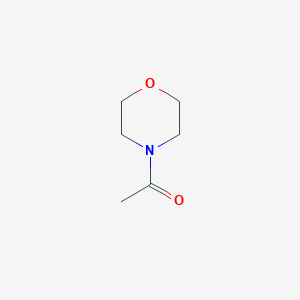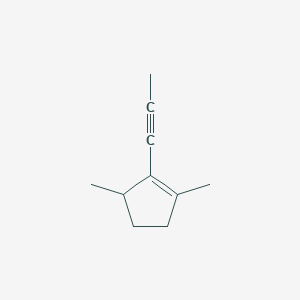
(3-Pent-4-enyloxiran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Pent-4-enyloxiran-2-yl)methanol, also known as POEM, is a chemical compound that has been extensively studied for its potential applications in various fields. POEM is a chiral molecule that has a unique structure, making it an interesting compound for chemical synthesis and biological studies.
Mécanisme D'action
The mechanism of action of (3-Pent-4-enyloxiran-2-yl)methanol is not fully understood, but it is believed to interact with enzymes and proteins in the body. (3-Pent-4-enyloxiran-2-yl)methanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. (3-Pent-4-enyloxiran-2-yl)methanol has also been shown to interact with the binding site of the GABAA receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
(3-Pent-4-enyloxiran-2-yl)methanol has been shown to have various biochemical and physiological effects. (3-Pent-4-enyloxiran-2-yl)methanol has been shown to have anti-inflammatory and analgesic effects in animal models. (3-Pent-4-enyloxiran-2-yl)methanol has also been shown to have anti-tumor activity in vitro and in vivo. Additionally, (3-Pent-4-enyloxiran-2-yl)methanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Pent-4-enyloxiran-2-yl)methanol has several advantages for lab experiments, including its high enantiomeric purity, its unique structure, and its potential applications in various fields. However, (3-Pent-4-enyloxiran-2-yl)methanol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of (3-Pent-4-enyloxiran-2-yl)methanol. One potential direction is the development of new synthetic methods for (3-Pent-4-enyloxiran-2-yl)methanol and its derivatives. Another potential direction is the study of the biological activity of (3-Pent-4-enyloxiran-2-yl)methanol and its derivatives in various disease models. Additionally, the development of new applications for (3-Pent-4-enyloxiran-2-yl)methanol in catalysis, asymmetric synthesis, and medicinal chemistry is an exciting area of research.
Méthodes De Synthèse
The synthesis of (3-Pent-4-enyloxiran-2-yl)methanol involves the reaction of (E)-3-penten-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with methanol and a catalyst to yield (3-Pent-4-enyloxiran-2-yl)methanol. This synthesis method has been optimized to produce high yields of (3-Pent-4-enyloxiran-2-yl)methanol with excellent enantiomeric purity.
Applications De Recherche Scientifique
(3-Pent-4-enyloxiran-2-yl)methanol has been studied for its potential applications in various fields, including catalysis, asymmetric synthesis, and medicinal chemistry. (3-Pent-4-enyloxiran-2-yl)methanol has been used as a chiral building block in the synthesis of various compounds, including chiral ligands, pharmaceuticals, and agrochemicals. (3-Pent-4-enyloxiran-2-yl)methanol has also been used as a catalyst in various reactions, such as the epoxidation of alkenes and the ring-opening polymerization of lactones.
Propriétés
Numéro CAS |
129171-47-7 |
|---|---|
Nom du produit |
(3-Pent-4-enyloxiran-2-yl)methanol |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
(3-pent-4-enyloxiran-2-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h2,7-9H,1,3-6H2 |
Clé InChI |
YCZNSWCVOLTLPB-UHFFFAOYSA-N |
SMILES |
C=CCCCC1C(O1)CO |
SMILES canonique |
C=CCCCC1C(O1)CO |
Synonymes |
Oxiranemethanol, 3-(4-pentenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)





